4-Bromoisoquinolin-3-amine

Beschreibung

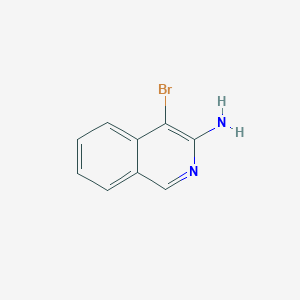

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRSCRLCCCIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404371 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10321-49-0 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromoisoquinolin 3 Amine and Analogues

Direct Bromination Approaches

Direct bromination serves as a primary method for introducing a bromine atom onto the isoquinoline (B145761) scaffold. This approach typically involves the electrophilic substitution of isoquinolin-3-amine (B165114), where the amino group's directing effects play a crucial role in the reaction's regioselectivity.

Bromination of Isoquinolin-3-amine

The synthesis of 4-Bromoisoquinolin-3-amine can be achieved through the direct bromination of the parent compound, Isoquinolin-3-amine. In this electrophilic aromatic substitution reaction, the amino group at the C3 position acts as an activating group, directing the incoming electrophile (bromine) to the ortho position, which is the C4 position. The reaction is typically carried out using a suitable brominating agent in an appropriate solvent. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reactivity of the isoquinoline ring, enhanced by the amino group, facilitates this transformation. However, the reaction can sometimes lead to a mixture of products, including polybrominated species, necessitating careful control of the reaction conditions. researchgate.net

Optimization of Reaction Conditions for Selective Bromination

Achieving high selectivity for the C4 position during the bromination of isoquinolin-3-amine is critical to avoid the formation of undesired isomers and byproducts. researchgate.net Optimization of the reaction conditions is therefore essential. Key parameters that are often adjusted include the choice of brominating agent, the solvent, the reaction temperature, and the presence of a catalyst or additive.

For instance, using a milder brominating agent like N-Bromosuccinimide (NBS) in a strong acid such as concentrated sulfuric acid (H₂SO₄) can provide high regioselectivity for monobromination. researchgate.net The strong acid protonates the heterocyclic nitrogen, which deactivates the ring towards electrophilic attack, but the powerful activating effect of the C3-amino group still directs substitution to the C4 position. Alternative reagents that can offer different chemoselectivity include copper(II) bromide (CuBr₂) or 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one, which can be effective under neutral or buffered conditions, potentially preventing side reactions associated with strongly acidic media. reddit.com

Below is a table summarizing various conditions that can be optimized for selective bromination:

| Parameter | Variation | Purpose/Effect |

| Brominating Agent | Br₂, NBS, CuBr₂ | Controls reactivity; NBS is often more selective than Br₂. researchgate.netreddit.com |

| Solvent | H₂SO₄, CF₃SO₃H, Nitrobenzene | Can influence the reactivity of the substrate and brominating agent. researchgate.netprepchem.com |

| Temperature | 0 °C to 180 °C | Lower temperatures generally increase selectivity and reduce byproduct formation. prepchem.com |

| Additives/Catalysts | Lewis acids, Protic acids | Can enhance the electrophilicity of the brominating agent and control regioselectivity. researchgate.net |

Palladium-Catalyzed Synthesis Routes

Palladium catalysis offers powerful and versatile methods for the synthesis of complex heterocyclic molecules like this compound. These strategies include building the isoquinoline ring system through annulation reactions and introducing key functional groups via cross-coupling methodologies.

Annulation Reactions via Domino Condensation – Heck Cyclization

Palladium-catalyzed domino reactions provide an efficient way to construct the isoquinoline skeleton in a single pot. A relevant strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, a process analogous to the synthesis of 4-bromoisoquinolinones can be envisioned starting from an o-alkynyl benzyl (B1604629) azide. google.com This precursor undergoes a palladium-catalyzed electrocyclic reaction. The process can be considered a domino sequence where the initial coordination of palladium to the alkyne triggers the cyclization, which is a form of Heck reaction, followed by subsequent transformations to yield the brominated isoquinoline core. researchgate.netorganic-chemistry.org

The use of a palladium(II) source, such as PdBr₂, can serve as both the catalyst for the cyclization and the source of the bromine atom that is incorporated at the C4 position. google.comresearchgate.net This methodology is attractive as it builds the heterocyclic ring and introduces the bromine atom in a single, convergent step.

| Catalyst / Reagent | Precursor Type | Key Transformation | Product Type |

| PdBr₂ / CuBr₂ / LiBr | o-Alkynyl benzyl azide | Electrocyclic reaction | 4-Bromoisoquinoline (B23445) google.comresearchgate.net |

| Pd(OAc)₂ / PPh₃ | Alkyne-tethered o-iodoaniline | Intramolecular carbonylative annulation | Fused quinolin-2(1H)-ones nih.gov |

| Palladacycle | N-allylcarboxamides | Domino Heck/borylation | Dihydroisoquinolinone-4-methylboronic esters nih.gov |

Cross-Coupling Methodologies Utilizing Bromoisoquinoline Precursors

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of pre-formed isoquinoline rings. wikipedia.orgnih.gov To synthesize this compound, one could employ a Buchwald-Hartwig amination reaction. nih.gov This reaction creates a carbon-nitrogen bond by coupling an amine with a halo-heterocycle.

A potential synthetic route would start with a 3,4-dibromoisoquinoline (B189536) precursor. By carefully selecting the palladium catalyst, ligand, and reaction conditions, a selective amination can be achieved at the C3 position, leaving the C4-bromo substituent intact. The choice of ligand (e.g., DPEphos, Xantphos) is crucial for the success of this transformation, as it influences the catalyst's activity and selectivity. mdpi.comnih.gov This approach offers a mild and convenient alternative to traditional nucleophilic aromatic substitution (SNAr) methods for installing the amino group. nih.govscispace.com

| Reaction Name | Precursors | Catalyst System (Example) | Bond Formed |

| Buchwald-Hartwig Amination | 3,4-Dibromoisoquinoline + Amine source (e.g., NH₃) | Pd(OAc)₂ / DPEphos / K₃PO₄ | C-N nih.govscispace.com |

| Suzuki-Miyaura Coupling | 4-Bromoisoquinoline + Boronic acid/ester | Pd(PPh₃)₄ / Na₂CO₃ | C-C mdpi.comnih.gov |

| Sonogashira Coupling | 4-Bromoisoquinoline + Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (alkynyl) nih.gov |

Copper-Mediated Amination Strategies

Copper-catalyzed reactions represent a cost-effective and practical alternative to palladium-based systems for the formation of carbon-heteroatom bonds, particularly C-N bonds. The Ullmann condensation, a classical copper-mediated reaction, has been modernized to become a highly versatile tool in organic synthesis. researchgate.net

For the synthesis of this compound, a copper-mediated amination strategy would typically involve the reaction of a 3,4-dibromoisoquinoline with an ammonia (B1221849) source. The reaction is facilitated by a copper(I) or copper(II) catalyst, often in the presence of a ligand and a base. researchgate.net For instance, copper(II) acetate (B1210297) in combination with a base like potassium carbonate has been shown to effectively mediate the formation of indolequinones from bromoquinones and enamines, a mechanistically related transformation. nih.govresearchgate.net The use of ligands such as 1,10-phenanthroline (B135089) or various diamines can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the reductive elimination step. This methodology is particularly valuable for large-scale synthesis due to the lower cost and toxicity of copper compared to palladium.

| Catalyst (Example) | Amine Source | Base (Example) | Ligand (Optional) |

| Cu(OAc)₂·H₂O | Ammonia / Amine | K₂CO₃ | None specified nih.govbeilstein-journals.org |

| CuI | Alkyl/Aryl amines | K₂CO₃ / Cs₂CO₃ | 1,10-Phenanthroline |

| Copper Nanoparticles | n-octylamine | Base | rac-1,1'-bi-2-naphthol (BINOL) researchgate.net |

Metal-Free Synthetic Innovations for Aminoisoquinolines

The drive towards greener and more sustainable chemical processes has spurred the development of metal-free synthetic methods. These approaches circumvent the environmental and economic issues associated with residual metal catalysts in pharmaceutical compounds.

One notable advancement is the metal- and additive-free protocol for the construction of aminated isoquinoline frameworks from readily available 2-(2-oxo-2-arylethyl)benzonitriles and various amines in an aqueous medium. This method relies on the activation of the nitrile group towards nucleophilic addition and subsequent annulation. The reaction demonstrates high functional group tolerance and is amenable to a diverse range of primary and secondary amines, affording the desired aminated isoquinolines in excellent yields. The operational simplicity and use of water as a solvent further enhance the green credentials of this methodology. rsc.orgresearchgate.net

The scope of this reaction is broad, accommodating various substituted benzonitriles and a wide array of amines, including aliphatic, aromatic, and cyclic secondary amines. The reaction proceeds efficiently, providing a regioselective route to 1-aminoisoquinolines.

Table 1: Synthesis of Aminated Isoquinolines from 2-(2-oxo-2-phenylethyl)benzonitrile and Various Amines

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Morpholine | 4-(3-Phenylisoquinolin-1-yl)morpholine | 99 |

| 2 | Piperidine (B6355638) | 1-(3-Phenylisoquinolin-1-yl)piperidine | 98 |

| 3 | Pyrrolidine | 1-(3-Phenylisoquinolin-1-yl)pyrrolidine | 99 |

| 4 | Diethylamine | N,N-Diethyl-3-phenylisoquinolin-1-amine | 94 |

| 5 | N-Methylbenzylamine | N-Methyl-N-benzyl-3-phenylisoquinolin-1-amine | 99 |

| 6 | 4-Fluorophenylpiperazine | 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-phenylisoquinoline | 90 |

Data sourced from Sharma et al. researchgate.net

Another significant metal-free approach involves the synthesis of 4-amino isoquinolin-1(2H)-ones through a tandem reaction of arynes and oxazoles. rsc.orgresearchgate.netbohrium.com This method proceeds via a Diels-Alder reaction, followed by dehydrogenation-aromatization and tautomerization to yield the desired products in moderate to excellent yields. The reaction is scalable, and the resulting 4-amino isoquinolin-1(2H)-one scaffold can be further functionalized, highlighting its utility in generating diverse isoquinoline derivatives. rsc.org

Stereoselective Synthesis of Advanced Isoquinoline-Based Scaffolds

The synthesis of enantiomerically pure isoquinoline derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures.

An elegant example is the organocatalytic asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.govd-nb.info This methodology employs a quinine-based squaramide organocatalyst to facilitate an aza-Henry–hemiaminalization–oxidation sequence, starting from 2-(nitromethyl)benzaldehydes and various N-protected aldimines. nih.govnih.gov The reaction proceeds with high diastereoselectivity and enantioselectivity, furnishing the desired products in moderate to good yields. nih.govnih.gov The versatility of this method is demonstrated by the tolerance of a range of substituents on both the benzaldehyde (B42025) and aldimine components. nih.gov

Table 2: Organocatalytic Asymmetric Synthesis of trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones

| Entry | R¹ in Aldehyde | R² in Aldimine | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | H | Ph | 65 | 63 (95 after recrystallization) |

| 2 | H | 4-Me-Ph | 78 | 40 |

| 3 | H | 4-OMe-Ph | 62 | 67 |

| 4 | H | 2-Naphthyl | 71 | 79 |

| 5 | 4,5-(OMe)₂ | Ph | 61 | 80 |

| 6 | 4-Cl | Ph | 55 | 75 |

Data sourced from Enders et al. nih.govnih.gov

Furthermore, the stereoselective synthesis of 1,3-disubstituted tetrahydroisoquinolines has been achieved with high efficiency. These methods often rely on chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, novel tetrahydroisoquinoline-based organocatalysts have been developed and successfully applied in asymmetric Diels-Alder reactions, demonstrating their potential in constructing complex chiral molecules. dntb.gov.uaresearchgate.net Additionally, highly efficient intramolecular asymmetric reductive amination reactions catalyzed by iridium complexes provide a convenient route to chiral tetrahydroisoquinolines in high yields and excellent enantioselectivities. rsc.org These advancements in stereoselective synthesis open up new avenues for the creation of novel and potent chiral isoquinoline-based therapeutic agents.

Chemical Reactivity and Functionalization of 4 Bromoisoquinolin 3 Amine

Nucleophilic Substitution Reactions

The isoquinoline (B145761) ring system, being electron-deficient, is generally susceptible to nucleophilic attack. However, in the case of 4-Bromoisoquinolin-3-amine, the potent electron-donating nature of the amino group at the C3 position significantly modulates this reactivity. This electron donation increases the electron density of the heterocyclic ring, rendering it less electrophilic and consequently less prone to direct nucleophilic aromatic substitution (SNAr) reactions.

While direct displacement of the bromo group by common nucleophiles is not extensively documented under standard conditions, such transformations may be achievable under more forcing conditions or with highly reactive nucleophiles. The intrinsic electrophilicity of the C1 position in isoquinolines can sometimes override the expected reactivity patterns of halides at other positions. researchgate.net However, the primary amino group at C3 is itself a potent nucleophile and can participate in various substitution reactions. youtube.com

Ring Transformation Mechanisms

Under specific reaction conditions, the isoquinoline scaffold of this compound can undergo significant structural alterations, including the formation of new fused ring systems.

While specific studies detailing the ring-opening reactions of this compound are not prevalent in the reviewed literature, the isoquinoline ring system can, under certain harsh conditions, undergo cleavage. The precise substitution pattern on the ring is a critical determinant for such transformations. Further investigation into the behavior of this specific compound under various reaction conditions would be necessary to fully elucidate its potential for ring-opening mechanisms.

Similar to ring-opening reactions, specific examples of ring contraction for this compound are not widely reported. The stability of the bicyclic aromatic system makes such transformations energetically demanding. The specific positioning of the amino and bromo substituents would be a key factor in directing any potential ring contraction pathways.

A notable and well-documented transformation that, while not a ring opening or contraction of the core isoquinoline, involves the construction of a new fused ring is the domino condensation-Heck cyclization. google.comarkat-usa.org In a palladium-catalyzed reaction with acetaldehyde, this compound undergoes a sequence of a condensation reaction at the amino group followed by an intramolecular Heck cyclization to yield 3H-pyrrolo[2,3-c]isoquinoline. google.comarkat-usa.org This reaction demonstrates the utility of the existing functionalities to build more complex heterocyclic structures.

| Reactant | Reagent | Catalyst | Product | Reaction Type |

| This compound | Acetaldehyde | Palladium | 3H-Pyrrolo[2,3-c]isoquinoline | Domino Condensation-Heck Cyclization |

This table showcases a significant ring transformation reaction of this compound.

Electrophilic Aromatic Substitution Potentials

The amino group at the C3 position of this compound is a powerful activating group for electrophilic aromatic substitution (EAS). masterorganicchemistry.com It strongly directs incoming electrophiles to the ortho and para positions. In the context of the isoquinoline ring, this directing effect would primarily target the C4 position, which is already substituted with a bromine atom, and other positions on the carbocyclic ring.

Due to this strong activating and directing effect of the amino group, achieving electrophilic substitution at other positions of the isoquinoline nucleus is challenging. Standard electrophilic substitution reactions on the parent isoquinolin-3-amine (B165114) would likely lead to substitution at the C4 position. Therefore, introducing electrophiles at other sites would necessitate strategic manipulations, such as the use of blocking groups or carefully controlled reaction conditions to favor substitution at less activated positions.

Derivatization Strategies for Amine and Halogen Functionalities

The presence of both a primary amino group and a bromo substituent provides two versatile handles for the derivatization of this compound, allowing for a wide range of synthetic modifications.

The primary amino group at the C3 position is nucleophilic and readily undergoes acylation and alkylation reactions. libretexts.org

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, leads to the formation of the corresponding amides. This reaction is a common strategy to introduce a variety of substituents onto the amino group.

Alkylation: The amino group can also be alkylated using alkyl halides. google.comlibretexts.org This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. libretexts.org For instance, selective methylation of the tricyclic product derived from the domino condensation-Heck cyclization has been reported. arkat-usa.org

| Reaction Type | Reagent Class | Functional Group Targeted | Product Class |

| Acylation | Acyl chlorides, Anhydrides | 3-Amino | Amides |

| Alkylation | Alkyl halides | 3-Amino | Secondary amines, Tertiary amines, Quaternary ammonium salts |

This table summarizes the derivatization strategies for the amine functionality of this compound.

Silylation Approaches

Silylation is a chemical modification process that involves replacing an active hydrogen atom in a molecule, such as the one in the amino group of this compound, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This derivatization is frequently employed to increase the volatility, thermal stability, and decrease the polarity of compounds, making them more amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). unina.itresearchgate.netwikipedia.org For this compound, silylation would target the two active hydrogens on the primary amine.

Although direct experimental studies on the silylation of this compound are not extensively documented, the reaction can be expected to proceed using standard silylating agents. The reactivity of the amino group could be influenced by the electron-withdrawing nature of the isoquinoline ring system. Common silylating agents are highly reactive and capable of derivatizing a wide range of functional groups, including primary and secondary amines. gelest.comresearchgate.net

Key reagents for silylation include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used TMS donor. It is often used with a catalyst like trimethylchlorosilane (TMCS). unina.it

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The most volatile of the trimethylsilyl amide reagents, it is a very strong TMS donor that can directly silylate amine hydrochlorides. nih.gov

N,O-bis(trimethylsilyl)acetamide (BSA): Another strong silylating agent that forms stable TMS derivatives with a variety of compounds. wikipedia.orgchemrxiv.org

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent introduces the bulkier tert-butyldimethylsilyl (TBDMS) group, which can offer enhanced stability compared to TMS derivatives, particularly against hydrolysis. sigmaaldrich.com

The general reaction involves heating the analyte with an excess of the silylating agent in an aprotic solvent. The reaction conditions, such as temperature and time, depend on the reactivity of the substrate and the specific reagent used. For primary amines, the reaction typically proceeds readily to form the bis-silylated derivative (N,N-bis(trimethylsilyl)). unina.itresearchgate.net

Table 1: Common Silylating Agents for Primary Amines

| Reagent | Abbreviation | Silyl Group | Typical Conditions | Byproducts |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Heat (60-80°C) in aprotic solvent (e.g., acetonitrile (B52724), pyridine); often with 1% TMCS catalyst. unina.it | N-methyltrifluoroacetamide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Similar to BSTFA, often preferred for its volatile byproducts. nih.gov | N-methyltrifluoroacetamide |

| N,O-bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) | Heat in aprotic solvent or neat. wikipedia.orgchemrxiv.org | N-trimethylsilylacetamide |

Analytical Derivatization for Spectrometric Detection

Derivatization is a crucial strategy in analytical chemistry to enhance the detection and quantification of analytes by various spectrometric methods, including mass spectrometry (MS) and UV-Visible or fluorescence spectroscopy. researchgate.net For this compound, derivatization can modify its properties to improve chromatographic separation, increase ionization efficiency in MS, or introduce a chromophore/fluorophore for optical detection methods. iu.edu

For Gas Chromatography-Mass Spectrometry (GC-MS): As discussed in the previous section, silylation is the most common derivatization method for making polar amines like this compound suitable for GC-MS analysis. researchgate.netnih.gov Another common approach for primary amines is acylation. iu.edu Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine group to form a stable, volatile trifluoroacetyl derivative. This process replaces the labile hydrogen on the amine with a trifluoroacyl group, improving chromatographic peak shape and thermal stability. iu.edu

For Liquid Chromatography-Mass Spectrometry (LC-MS): While this compound is amenable to LC-MS analysis without derivatization, certain derivatizing agents can be used to enhance performance. For instance, reagents can be introduced to improve ionization efficiency in electrospray ionization (ESI) or to produce characteristic fragment ions in tandem MS (MS/MS) experiments, aiding in identification and quantification. nih.gov The presence of the bromine atom in the molecule is inherently advantageous for mass spectrometric detection, as it provides a distinctive isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which serves as a clear marker for the compound and its derivatives. nih.govnih.gov

For HPLC with UV or Fluorescence Detection: Although the isoquinoline ring system is inherently UV-active, derivatization can be employed to shift the absorption wavelength to a region with less interference or to significantly increase the molar absorptivity. More importantly, for highly sensitive detection, the primary amine group can be reacted with a fluorogenic reagent to create a highly fluorescent derivative. sigmaaldrich.com This is particularly useful for analyzing trace amounts of the compound in complex matrices. Common derivatizing agents for amines for fluorescence detection include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). sigmaaldrich.comhelsinki.fi

Table 2: Derivatization Reagents for Spectrometric Analysis of Primary Amines

| Analytical Method | Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| GC-MS | Silylating Agent | BSTFA, MSTFA | Increases volatility and thermal stability. unina.it |

| GC-MS | Acylating Agent | Trifluoroacetic anhydride (TFAA) | Increases volatility and improves peak shape. iu.edu |

| LC-MS | Amine-reactive Reagents | Oq1 (1,3-oxazinoquinolin-4-one based) | Provides characteristic fragmentation for amine type discrimination. nih.gov |

| HPLC-Fluorescence | Fluorogenic Agent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Introduces a highly fluorescent group for sensitive detection. helsinki.fi |

Applications in Medicinal Chemistry and Biological Sciences

4-Bromoisoquinolin-3-amine as a Synthetic Building Block in Pharmaceutical Research

This compound serves as a crucial intermediate and starting material in the synthesis of a variety of complex molecules with potential therapeutic applications. Its unique structure, featuring a reactive bromine atom and an amino group on the isoquinoline (B145761) core, allows for diverse chemical modifications.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. internationalscholarsjournals.com this compound is a valuable precursor for constructing more complex heterocyclic systems. The presence of the amino group allows for the formation of amides, sulfonamides, and other derivatives, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents at the 4-position of the isoquinoline ring, leading to the generation of diverse chemical libraries for biological screening. For example, derivatives of the related 4-bromoisoquinoline (B23445) have been used to synthesize bioactive pyrroloquinoline derivatives. mdpi.com

While the primary focus of research on isoquinoline derivatives has been in pharmaceuticals, their structural motifs have also been explored in the context of agrochemical research. The development of new pesticides and herbicides often relies on the discovery of novel chemical scaffolds that interact with biological targets in pests and weeds. The structural features of this compound make it a candidate for derivatization and screening for potential agrochemical applications. However, specific research focusing on the use of this compound in this field is not extensively documented in current literature.

Exploration of Pharmacophore Potential

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structure of this compound possesses several key features that contribute to its pharmacophore potential.

The isoquinoline ring system itself is a bicyclic aromatic structure that can engage in π-π stacking and hydrophobic interactions with biological targets. The nitrogen atom in the isoquinoline ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for the specific binding of a molecule to a protein's active site. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the isoquinoline ring and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Pharmacophore modeling studies on related isoquinolin-1-one derivatives have identified key features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings as being important for their biological activity. mdpi.com Although specific pharmacophore models for this compound are not widely reported, its structural components suggest a high potential for it to serve as a scaffold for designing ligands for various biological targets.

Development of Anti-Infective Agents

The search for new and effective treatments for infectious diseases is a continuous effort in medicinal chemistry. The isoquinoline and aminoquinoline scaffolds have historically been a rich source of anti-infective agents.

The 4-aminoquinoline (B48711) core is the cornerstone of several important antimalarial drugs, most notably chloroquine. hilarispublisher.comtaylorandfrancis.com These compounds are believed to exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. hilarispublisher.com The emergence of drug-resistant strains of P. falciparum has necessitated the development of new antimalarial agents.

This compound, containing a related 3-aminoisoquinoline structure, represents an attractive starting point for the design of new antimalarial candidates. Modifications of the 4-aminoquinoline scaffold have been a successful strategy in overcoming drug resistance. nih.govnih.gov While research on derivatives of this compound as antimalarial agents is not yet prevalent, its structural similarity to the known 4-aminoquinoline pharmacophore suggests its potential as a valuable scaffold for future drug discovery efforts in this area. For instance, novel 4-cyano-3-methylisoquinoline (B179422) inhibitors have been synthesized and shown to potently inhibit the growth of chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

| Compound Class | Example | Reported Activity |

| 4-Aminoquinoline | Chloroquine | Antimalarial, effective against P. falciparum |

| 4-Aminoquinoline Analog | AQ-13 | Active against multidrug-resistant malaria strains nih.gov |

| 4-Cyano-3-methylisoquinoline | Novel inhibitors | Potent inhibition of chloroquine-sensitive and resistant P. falciparum nih.gov |

Isoquinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria. mdpi.comnih.gov The mechanism of action is often attributed to the ability of the planar isoquinoline ring to intercalate with bacterial DNA or inhibit essential enzymes.

Research into novel isoquinoline derivatives has yielded compounds with significant bactericidal activity. For example, certain alkynyl isoquinolines have been shown to be effective against multidrug-resistant strains of Staphylococcus aureus. mdpi.com Furthermore, various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have exhibited high and broad-range bactericidal activity. nih.gov Although specific studies on the antimicrobial properties of this compound are limited, its core structure is a recognized pharmacophore in the design of new antimicrobial agents. The reactive sites on the molecule provide opportunities for the synthesis of a diverse library of derivatives for screening against a panel of pathogenic microbes.

| Isoquinoline Derivative Class | Reported Activity | Target Organisms |

| Alkynyl isoquinolines | Potent bactericidal activity | Methicillin- and vancomycin-resistant Staphylococcus aureus mdpi.com |

| Halogenated phenyl- and phenethyl carbamates of THIQ | Remarkable bactericidal activity | Broad-range of bacteria nih.gov |

| Chlorinated ester derivatives of THIQ | Notable antifungal activity | Various fungi nih.gov |

| *THIQ: 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Investigational Anticancer Agents and Cytotoxic Applications

While direct studies on the anticancer or cytotoxic properties of this compound are not extensively documented in publicly available literature, its parent structure, 4-bromoisoquinoline, serves as a key intermediate in the synthesis of C4-substituted isoquinolines with demonstrated cytotoxic effects. Research has focused on modifying the 4-position of the isoquinoline ring to generate derivatives with potential as anticancer agents.

In one line of research, 4-bromoisoquinoline was used to synthesize a series of α,β-unsaturated amides. nih.govnih.gov These compounds were subsequently evaluated for their in vitro cytotoxicity against two tumor cell lines: a human non-small cell lung cancer line (NSCLC-N16-L16) and a murine leukemia line (P388). The cytotoxic activity was assessed by determining the IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

The results of these studies indicated that specific structural modifications at the C4 position led to significant cytotoxic activity, particularly against the human lung cancer cell line. Two unsaturated amide derivatives, designated as 6b and 6c , showed notable potency. nih.gov This suggests that the isoquinoline core, when appropriately substituted at the fourth carbon, can be a promising scaffold for the development of new cytotoxic agents.

| Compound | P388 (Murine Leukemia) | NSCLC-N16-L16 (Human Lung Cancer) |

|---|---|---|

| 5a | >100 | >100 |

| 5b | >100 | >100 |

| 5c | >100 | >100 |

| 6a | >100 | >100 |

| 6b | 100 | 10 |

| 6c | 50 | 10 |

The data highlights that the unsaturated analogues 6b and 6c possess a higher degree of cytotoxicity against the NSCLC-N16-L16 cell line compared to their saturated counterparts (5a-c ) and the other unsaturated analogue (6a ). nih.gov These findings underscore the importance of the specific side chain attached to the C4 position of the isoquinoline ring in conferring cytotoxic properties.

Structure Activity Relationship Sar Studies of 4 Bromoisoquinolin 3 Amine Derivatives

Impact of Substituent Position on Biological Activity and Reactivity

The location of substituents on the isoquinoline (B145761) ring system is a critical determinant of biological activity. In related heterocyclic systems like 4-aminoquinolines, the presence of an electron-withdrawing group, such as chlorine at the 7-position, is essential for optimal antimalarial activity. youtube.com Replacing this group with an electron-donating group can lead to a complete loss of potency. youtube.com This suggests that for 4-Bromoisoquinolin-3-amine derivatives, substitutions on the benzo portion of the scaffold (positions 5, 6, 7, and 8) would significantly modulate the electronic environment of the entire ring system, thereby influencing target interactions.

Furthermore, modifications at the 3-amino group are pivotal. Studies on analogous 4-amino-benzo[h]chromen-2-one structures demonstrate that the nature of the substituent on the amino group dramatically alters cytotoxic potency. For instance, introducing various substituted phenyl groups at this position leads to a wide range of biological activities, indicating that this site is a key vector for modification. nih.gov

The table below, derived from studies on analogous 4-amino heterocyclic systems, illustrates how substitutions on an N-phenyl ring can impact cytotoxic activity, measured by ED₅₀ values. A lower ED₅₀ value indicates higher potency.

| Compound | N-Phenyl Ring Substituent | Mean ED₅₀ (μM) |

| 12 | Unsubstituted | 0.05-0.56 |

| 13 | 2'-OCH₃ | 0.04-0.45 |

| 14 | 3'-OCH₃ | 0.04-1.3 |

| 15 | 4'-OCH₃ | 0.008-0.064 |

| 19 | 4'-F | 0.05-0.5 |

| 20 | 4'-Cl | 0.04-0.4 |

| 21 | 4'-Br | 0.04-1.4 |

Data derived from studies on substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs. nih.gov

As shown, the 4'-methoxy (4'-OCH₃) substituent in compound 15 resulted in the most potent activity across all tested cell lines, highlighting the profound influence of substituent position and electronic nature on the appended phenyl ring. nih.gov

Influence of Steric and Lipophilicity Factors

Steric bulk and lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) are crucial factors that govern a molecule's pharmacokinetic and pharmacodynamic properties. SAR studies on related 4-amino scaffolds have shown that bulky substituents on the amino group are favored for enhanced biological activity. nih.gov For example, an analog with a cyclohexyl group demonstrated greater cytotoxic activity than derivatives with smaller methyl, propyl, or cyclopropyl (B3062369) groups. nih.gov This suggests that a larger, sterically demanding group may promote more effective binding within the target's binding pocket.

These findings indicate a preference for cyclic and bulky groups over smaller, linear alkyl chains. nih.gov Lipophilicity often correlates with these steric factors. Quantitative structure-activity relationship (QSAR) models have shown a significant correlation between lipophilic parameters and the biological activity of various heterocyclic compounds. nih.govnih.gov The addition of bulky, non-polar groups generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

The data below compares aliphatic substituents on the amino group of a related heterocyclic system, showing a preference for bulkier, cyclic structures. nih.gov

| Compound | Amino Substituent (R) | General Activity |

| 8 | Methyl | Greatly reduced or inactive |

| 9 | Propyl | Greatly reduced or inactive |

| 10 | Cyclopropyl | Selective activity |

| 11 | Cyclohexyl | Greater activity |

Data derived from studies on substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs. nih.gov

Electronic Effects and Nucleophilicity Modulation

The electronic properties of substituents directly influence the nucleophilicity of the 3-amino group, which is often a key site for interaction with biological electrophiles or for forming hydrogen bonds within a receptor active site. fiveable.me The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons. fiveable.me

Electron-donating groups (EDGs) attached to the isoquinoline ring can increase the electron density on the nitrogen of the 3-amino group, enhancing its nucleophilicity. fiveable.me Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the amine less nucleophilic. fiveable.me The bromine atom at the 4-position in the parent scaffold is an EWG, which reduces the basicity and nucleophilicity of the adjacent 3-amino group. Further substitutions on the benzo ring can fine-tune this electronic balance.

As seen in the SAR of 4-aminoquinoline (B48711) antimalarials, an EWG at the 7-position is critical for activity, while an EDG at the same position abolishes it. youtube.com This underscores the importance of maintaining a specific electronic profile across the heterocyclic system for productive target engagement. The modulation of the 3-amino group's nucleophilicity is therefore a key strategy in the design of this compound derivatives.

Correlation of Molecular Conformation with Biological Potency

Studies on other rigid heterocyclic structures, such as bisquinolines, have shown that their activity depends on their ability to conform to a putative receptor. scilit.com The planarity of the isoquinoline ring system, combined with the rotational freedom of bonds in any side chains, allows the molecule to explore different spatial arrangements. Strategic introduction of substituents can restrict this rotation, locking the molecule into a more biologically active conformation and thereby increasing its potency.

Strategic Modifications for Enhanced Target Binding Affinity

The ultimate goal of SAR studies is to guide strategic modifications that enhance the binding affinity of a compound for its target. This is achieved by introducing functional groups that can form favorable interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions.

For this compound derivatives, key strategies include:

Modification of the 3-Amino Group: As previously discussed, introducing substituted aryl or bulky alkyl groups at this position can explore hydrophobic pockets within the binding site. The exceptional potency of the 4'-methoxyphenyl derivative (15 in the table above) suggests that the oxygen atom may act as a hydrogen bond acceptor, significantly increasing binding affinity. nih.gov

Substitution on the Benzo Ring: Adding hydrogen bond donors or acceptors at positions 5, 6, 7, or 8 can establish new anchor points with the target receptor, improving binding strength and specificity.

Bioisosteric Replacement: The bromine at the 4-position could be replaced with other halogens (Cl, F) or groups like CN or CF₃ to modulate electronic properties and binding interactions without drastically altering the molecular size.

These modifications, guided by an iterative process of design, synthesis, and biological testing, allow for the systematic optimization of this compound derivatives to achieve high potency and selectivity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties like molecular orbital energies, electron density distribution, and electrostatic potential. Such studies are fundamental to understanding a molecule's reactivity and spectroscopic behavior.

Currently, there are no dedicated DFT studies reported for 4-bromoisoquinolin-3-amine. A comprehensive DFT analysis would typically involve geometry optimization to find the most stable conformation of the molecule, followed by calculation of key electronic parameters.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Significance |

|---|---|

| HOMO Energy | Indicates the molecule's electron-donating ability. The amine group is expected to significantly influence this value. |

| LUMO Energy | Reflects the molecule's electron-accepting ability. The isoquinoline (B145761) core and bromine atom would be key determinants. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. This value would be crucial for predicting its role in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen of the amine group and the isoquinoline ring would likely be electron-rich sites. |

This table is illustrative and not based on published experimental or computational data for this compound.

Ab Initio and Semi-Empirical Calculations for Reactivity Prediction

Ab initio and semi-empirical methods are additional computational tools used to predict molecular properties and reactivity. Ab initio methods are based on first principles without experimental parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, conversely, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate.

Specific ab initio or semi-empirical studies on this compound have not been identified in the current body of scientific literature. Such calculations could provide valuable data on reactivity indices like ionization potential, electron affinity, and chemical hardness, complementing DFT studies in predicting the molecule's behavior in chemical reactions.

Molecular Modeling of Interactions with Biological Targets

Molecular modeling, including techniques like molecular docking, is instrumental in drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme. Given that isoquinoline derivatives are known to possess a wide range of biological activities, molecular modeling of this compound could uncover potential therapeutic applications.

However, there are no published studies detailing the molecular modeling of this compound with any specific biological targets. Such research would involve docking the 3D structure of the compound into the active site of a target protein to predict binding affinity and interaction modes, guiding the design of new, more potent derivatives.

NMR Chemical Shielding Tensor Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. While experimental ¹H NMR data for this compound has been reported, a computational analysis of its NMR chemical shielding tensors would offer a deeper understanding of the relationship between its electronic structure and spectroscopic properties. Such calculations can predict NMR chemical shifts, aiding in the correct assignment of experimental spectra and providing insights into the local electronic environment of each nucleus.

To date, no studies have been published that perform a theoretical analysis of the NMR chemical shielding tensors for this compound.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping the potential energy surface of a reaction, allowing for the determination of transition state structures and activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism. While this compound is known to participate in reactions like the palladium-catalyzed domino condensation-Heck cyclization, the specific mechanisms of its reactions have not been elucidated through quantum chemical calculations in published research.

Such studies would be pivotal in optimizing reaction conditions and in designing new synthetic pathways involving this versatile building block.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Bromoisoquinolin-3-amine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy In ¹H NMR analysis of this compound, the spectrum is expected to display distinct signals corresponding to the different types of protons in the molecule. The protons on the aromatic rings will typically appear in the downfield region (generally 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The single proton on the pyridine (B92270) ring (at position 1) is expected to be the most downfield signal. The four protons on the benzene (B151609) ring will present as a complex multiplet pattern, influenced by their relative positions and coupling with each other. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The spectrum for this compound would be expected to show nine distinct signals for the nine carbon atoms. Carbons in the aromatic isoquinoline (B145761) ring system typically resonate in the range of 110-150 ppm. wikipedia.org The carbon atom bonded to the bromine (C4) and the carbon atom bonded to the amine group (C3) will have their chemical shifts significantly influenced by these electronegative substituents. Specifically, the carbon bearing the bromine atom is expected to be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect".

A summary of anticipated NMR data is presented below.

| Technique | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Anticipated Signal Characteristics |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | ~ 7.0 - 9.0 | Multiple signals (doublets, triplets, or multiplets) corresponding to the five aromatic protons. |

| ¹H NMR | Amine N-H | Variable (~ 4.0 - 6.0) | A broad singlet for the two amine protons, which can exchange with D₂O. libretexts.org |

| ¹³C NMR | Aromatic C | ~ 110 - 150 | Signals for carbons in the isoquinoline ring system. |

| ¹³C NMR | C-Br | ~ 100 - 120 | Signal for the carbon atom directly attached to the bromine. |

| ¹³C NMR | C-N | ~ 140 - 155 | Signal for the carbon atom directly attached to the amine group. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. wikipedia.org For this compound (C₉H₇BrN₂), with a molecular weight of approximately 223.07 g/mol , MS is crucial for confirming its identity. sigmaaldrich.com

A key feature in the mass spectrum of this compound is the presence of a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion (M⁺) will appear as two peaks of nearly equal intensity, separated by two mass units (m/z 223 and 225). libretexts.org This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. chemguide.co.uk The presence of the aromatic isoquinoline core lends stability to the molecular ion, which is often observed as an intense peak. libretexts.orgwhitman.edu

Expected fragmentation pathways for this compound include:

Loss of a Bromine Radical: Cleavage of the C-Br bond to form an ion at [M-Br]⁺ (m/z 144). miamioh.edu

Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing aromatic rings, leading to a fragment at [M-HCN]⁺ or from subsequent fragments. whitman.edu

Loss of an Amino Radical: Cleavage resulting in the loss of ·NH₂ to form a fragment at [M-NH₂]⁺.

| m/z Value | Assignment | Notes |

|---|---|---|

| 223 / 225 | [M]⁺ | Molecular ion peak cluster showing characteristic 1:1 ratio for a single bromine atom. |

| 144 | [M-Br]⁺ | Result of the loss of a bromine radical from the molecular ion. |

| 117 | [M-Br-HCN]⁺ | Result of the subsequent loss of hydrogen cyanide from the [M-Br]⁺ fragment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. As a primary aromatic amine, the most distinct signals are the N-H stretching vibrations. orgchemboulder.com These typically appear as two sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. orgchemboulder.comwpmucdn.com Other important vibrations include the N-H bending (scissoring) mode, C-N stretching, and various vibrations associated with the aromatic isoquinoline core.

Raman Spectroscopy Raman spectroscopy provides complementary vibrational information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong and sharp signals in the Raman spectrum, providing a useful fingerprint for the isoquinoline structure.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 500 - 700 | C-Br Stretch | Bromo-Aromatic |

Note: The table is based on characteristic group frequencies for IR spectroscopy. orgchemboulder.comvscht.cz

Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of non-volatile organic compounds. ptfarm.pl A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing this compound. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18-silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the compound. mdpi.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically using a UV detector set at a wavelength where the aromatic system strongly absorbs light (e.g., ~254 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS) For even greater certainty, HPLC can be coupled directly with a mass spectrometer. LC-MS combines the separation power of HPLC with the detection and identification capabilities of MS. As the compound elutes from the HPLC column, it is ionized and analyzed by the mass spectrometer. This allows for the confirmation that the major peak in the chromatogram has the correct mass-to-charge ratio (m/z 223/225) for this compound, while also providing mass information for any detected impurities, which aids in their identification.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Detection | UV-Vis Detector (e.g., at 254 nm) / Mass Spectrometer (for LC-MS) |

| Purpose | Purity assessment and quantitative analysis |

Note: The table outlines a representative method for purity analysis.

Future Research Directions and Therapeutic Prospects

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core strategy in advancing 4-bromoisoquinolin-3-amine as a pharmacophore involves the rational design and synthesis of new analogues. The bromine atom at the C-4 position is particularly significant as it can be used to introduce a wide variety of functional groups, which is crucial for drug discovery. researchgate.net The primary amine at the C-3 position is another key site for modification.

Research efforts focus on introducing diverse substituents to probe interactions with biological targets. For instance, the synthesis of derivatives by attaching different aryl groups to the isoquinoline (B145761) core via modern coupling reactions can modulate the compound's electronic and steric properties. jptcp.com Structure-activity relationship studies on related heterocyclic systems have shown that the introduction of electron-donating or electron-withdrawing groups can significantly influence biological potential. nuph.edu.uaresearchgate.net For example, derivatives of 3-bromo isoquinoline have been synthesized and evaluated for analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of this structural class. jptcp.com The goal is to identify substitution patterns that optimize binding affinity, selectivity, and pharmacokinetic profiles.

Table 1: Strategies for Derivative Design

| Modification Site | Synthetic Strategy | Potential Impact on Bioactivity | Example Substituents |

| C-4 Position (replacing Bromine) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Modulate steric bulk, electronic properties, and target interaction. | Aryl, heteroaryl, alkynyl groups |

| C-3 Amine | Acylation, alkylation, reductive amination | Alter hydrogen bonding capacity, solubility, and metabolic stability. | Amides, secondary/tertiary amines |

| Isoquinoline Core | Substitution on the benzene (B151609) ring | Fine-tune lipophilicity and target selectivity. | Methoxy, nitro, halogen groups |

Application of Advanced Synthetic Methodologies

The construction of the isoquinoline skeleton and its derivatives has moved beyond traditional methods like the Bischler–Napieralski or Pictet-Spengler reactions, which can require harsh conditions. nih.govquimicaorganica.org Modern synthetic chemistry offers more efficient, milder, and environmentally friendly alternatives.

One advanced approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides, which can selectively afford 4-bromoisoquinolines under specific conditions. researchgate.net This method is attractive because it directly installs the key bromine atom during the ring-forming step. Furthermore, transition-metal-catalyzed C-H activation and annulation have become powerful, atom-economical routes to creating substituted isoquinolines. ijpsjournal.com Catalysts based on rhodium, ruthenium, and palladium enable the direct formation of the isoquinoline ring from simpler starting materials, often with high regioselectivity. organic-chemistry.orgorganic-chemistry.org For late-stage functionalization, Suzuki coupling reactions are employed to attach various aryl groups to bromo-substituted isoquinolines, allowing for the rapid generation of a library of diverse compounds for biological screening. jptcp.com

Table 2: Comparison of Synthetic Methodologies for Isoquinoline Derivatives

| Methodology | Catalyst/Reagents | Key Advantages | Reference |

| Halopalladation Cyclization | PdBr₂/CuBr₂/LiBr | Direct synthesis of 4-bromoisoquinolines. | researchgate.net |

| C-H Activation/Annulation | Rh(III), Ru(II), Co(III) complexes | High atom economy, good functional group tolerance, access to diverse substitution patterns. | ijpsjournal.comorganic-chemistry.orgorganic-chemistry.org |

| Suzuki Coupling | Palladium catalysts | Versatile for late-stage modification of the bromo-scaffold. | jptcp.com |

Mechanistic Studies of Biological Interactions

Understanding how derivatives of this compound interact with their biological targets at a molecular level is critical for rational drug design. Mechanistic studies aim to elucidate the specific binding modes and intermolecular forces that govern bioactivity.

Molecular docking studies are a key tool in this area. For example, in the investigation of 3-bromo isoquinoline derivatives as potential analgesic and anti-inflammatory agents, molecular docking was used to predict and confirm the binding interactions between the synthesized compounds and their target proteins. jptcp.com These computational models can identify crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. The stereochemistry of the derivatives also plays a pivotal role in biological activity, as different isomers can exhibit vastly different binding affinities and biological effects. mdpi.com The mechanism of action may involve the formation of a covalent bond between the drug and its target, a strategy employed by other halogenated heterocyclic compounds to achieve irreversible inhibition. mdpi.com The bromine atom on the 4-bromoisoquinoline (B23445) scaffold could potentially act as a leaving group or participate in specific halogen bonding interactions with the target protein, enhancing binding affinity.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the drug discovery process for compounds like this compound. beilstein-journals.org This integrated approach allows researchers to predict the properties of novel derivatives before committing to their time-consuming synthesis.

Computational methods such as Density Functional Theory (DFT) are used to optimize the molecular structure of designed compounds and analyze their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This information provides insight into the molecule's reactivity and potential interaction modes. Subsequently, molecular docking and virtual screening can be used to assess the binding affinity of a large library of virtual compounds against a specific biological target, helping to prioritize the most promising candidates for synthesis. nih.govscienceopen.com

A powerful example of this integration is the design of potential enzyme inhibitors, where computational studies first predict promising candidates. nih.gov These molecules are then synthesized and their biological activity is tested experimentally. The experimental results, in turn, provide feedback to refine the computational models, creating a powerful iterative cycle for drug development. This approach not only enhances the efficiency of identifying lead compounds but also provides a deeper understanding of the structural requirements for potent biological activity. beilstein-journals.orgnih.gov

Table 3: Roles of Integrated Approaches in Drug Discovery

| Technique | Type | Purpose |

| Density Functional Theory (DFT) | Computational | Optimize molecular geometry and analyze electronic properties (e.g., HOMO/LUMO). nih.gov |

| Molecular Docking | Computational | Predict binding modes and affinities of ligands to a target protein. jptcp.comscienceopen.com |

| Virtual High-Throughput Screening (VHTS) | Computational | Screen large compound libraries to identify potential "hits". beilstein-journals.org |

| Chemical Synthesis | Experimental | Prepare the prioritized compounds for biological evaluation. researchgate.netjptcp.com |

| In Vitro Biological Assays | Experimental | Measure the biological activity (e.g., enzyme inhibition, cellular effects) of the synthesized compounds to validate computational predictions. mdpi.comnih.gov |

Q & A

Q. How is 4-Bromoisoquinolin-3-amine synthesized for heterocyclic compound development?

A Pd-catalyzed domino condensation–Heck cyclization reaction is employed, starting with this compound and acetaldehyde. This method enables annulation of a pyrrole ring onto the isoquinoline scaffold, yielding tricyclic skeletons (e.g., 4-methyl-4H-pyrrolo[2,3-c]isoquinoline). Key steps include optimizing catalyst loading (e.g., Pd(OAc)₂) and reaction time to achieve moderate yields (up to 40%) .

Q. What analytical methods confirm the structure of this compound and its derivatives?

1H NMR and 13C NMR are critical for structural elucidation. For example, the aromatic proton at position 1 of this compound resonates as a singlet at 8.81 ppm in CDCl₃, while carbons adjacent to bromine exhibit distinct shifts (e.g., 151.7 ppm for C-3) . Purity is assessed via silica gel chromatography with cyclohexane–ethyl acetate gradients .

Q. What are the recommended storage conditions for this compound?

Store at 0°C–6°C in airtight containers to prevent degradation. Lower temperatures mitigate bromine-related instability, while desiccants minimize moisture absorption .

Advanced Research Questions

Q. How do reaction conditions influence the yield of tricyclic compounds derived from this compound?

Catalyst selection (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and acetaldehyde stoichiometry significantly impact yields. For example, steric hindrance in the isoquinoline scaffold can reduce yields to 40%, necessitating iterative optimization of ligand-to-metal ratios .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, and compare experimental data with computational predictions (DFT-based chemical shift calculations). For example, the broad singlet at 5.03 ppm in ¹H NMR corresponds to NH₂ protons, which may split under varying pH conditions .

Q. What role does this compound play in antimalarial drug discovery?

It serves as a precursor for synthesizing cryptolepine analogs, which target Plasmodium falciparum. The annulated pyrrole-isoquinoline hybrids disrupt heme detoxification pathways, as demonstrated in vitro with IC₅₀ values <1 µM. Structure-activity relationship (SAR) studies focus on modifying the bromine position to enhance parasiticidal activity .

Methodological Considerations

- Catalyst Recycling : Palladium residues in reaction mixtures can be recovered via precipitation with ammonium formate, reducing costs .

- Scale-Up Challenges : Low yields in multi-step syntheses (e.g., 40% over two steps) require flow chemistry or microwave-assisted heating to improve efficiency .

- Environmental Impact : Brominated byproducts must be neutralized with activated charcoal before disposal to minimize ecological toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.